molecular formula C17H16N4O2 B6122058 5-AMINO-1-[(FURAN-2-YL)METHYL]-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-1-[(FURAN-2-YL)METHYL]-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6122058
M. Wt: 308.33 g/mol
InChI Key: VESSBZQZMIJXIE-UHFFFAOYSA-N
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Description

5-Amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a benzodiazole moiety, and a dihydropyrrolone structure

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-10-4-5-12-13(7-10)20-17(19-12)15-14(22)9-21(16(15)18)8-11-3-2-6-23-11/h2-7,18,22H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESSBZQZMIJXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)CC4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: Starting with a suitable precursor such as o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using a furan derivative and an appropriate alkylating agent.

    Formation of the Dihydropyrrolone Ring: The dihydropyrrolone ring can be synthesized through a condensation reaction involving an amine and a carbonyl compound, followed by cyclization.

    Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole moiety, converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity is of interest. It can be used in the study of enzyme interactions, receptor binding, and as a probe for understanding biological pathways.

Medicine

The compound’s structure suggests potential pharmacological applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and benzodiazole moiety are likely involved in binding interactions, while the amino group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-[(furan-2-yl)methyl]-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzodiazole ring.

    5-Amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

The presence of the methyl group on the benzodiazole ring and the specific arrangement of functional groups in 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one provides unique chemical properties and potential biological activities that distinguish it from similar compounds.

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